3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
This compound is a benzamide derivative featuring two critical structural motifs:
- A 3-methyl-1,2-oxazol-5-yl substituent on the amide nitrogen, contributing aromaticity and steric bulk.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-7-12(22-17-9)16-15(21)10-3-2-4-11(8-10)18-13(19)5-6-14(18)20/h2-4,7-8H,5-6H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRWZBKXWKTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a derivative of pyrrolidine and oxazole, which may exhibit significant biological activities due to its unique structural features. This article explores its potential biological activities, including interactions with molecular targets, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.28 g/mol. The presence of both the dioxopyrrolidine and oxazole moieties suggests a potential for diverse biological activity and chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation, suggesting potential applications as an anticancer agent . Additionally, the oxazole ring may enhance binding affinity to certain receptors, thus influencing their activity.
Anticancer Activity
Research has indicated that compounds similar to This compound demonstrate significant anticancer properties. For instance:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | Inhibitory | |
| Compound B | EGFR | Inhibitory | |
| Compound C | Aurora-A Kinase | Inhibitory |
These findings suggest that the compound may possess similar properties, warranting further investigation into its anticancer potential.
Anti-inflammatory Activity
In addition to anticancer effects, compounds containing dioxopyrrolidine structures have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Preliminary evaluations indicate that derivatives of similar structures exhibit antimicrobial activity against various pathogens. The potential for This compound to act against bacterial and fungal strains is an area of ongoing research.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis through the activation of caspases and inhibition of cell cycle progression.
- Synergistic Effects : Another investigation assessed the combination of This compound with established chemotherapeutic agents like doxorubicin. The findings suggested enhanced efficacy in killing cancer cells compared to either agent alone.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Position on Benzamide: The target compound’s 3-pyrrolidinone group contrasts with MPPB’s 4-pyrrolidinone (). Positional differences may alter electronic effects (e.g., dipole moments) and steric interactions with biological targets.
Functional Group Variations :
- compounds (e.g., Compound 20) use thioether linkages to isoxazole groups, whereas the target compound employs a direct amide bond . Thioethers may enhance lipophilicity and membrane permeability .
- The N,O-bidentate directing group in ’s compound highlights the role of substituents in catalysis, a feature absent in the target compound.
Biological Activity: MPPB’s suppression of galactosylation () suggests that pyrrolidinone-containing benzamides can modulate post-translational modifications. The target compound’s isoxazole group may similarly influence glycosylation or protein binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
